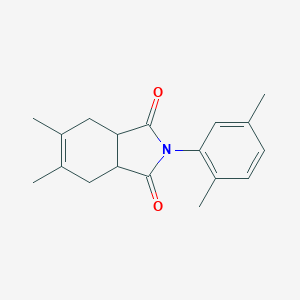![molecular formula C19H17BrN2O5 B402695 [2-(4-Bromophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B402695.png)
[2-(4-Bromophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Bromophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoylamino group, an acetylamino group, and a bromo-phenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoyl chloride with glycine to form benzoyl glycine. This intermediate is then reacted with acetic anhydride to introduce the acetylamino group. The final step involves the esterification of the resulting compound with 4-bromo-phenyl acetic acid under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Bromophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The bromo-phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: New derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
[2-(4-Bromophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate involves its interaction with specific molecular targets. The benzoylamino and acetylamino groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The bromo-phenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
(2-Benzoylamino-acetylamino)-acetic acid 2-(4-chloro-phenyl)-2-oxo-ethyl ester: Similar structure but with a chloro group instead of a bromo group.
(2-Benzoylamino-acetylamino)-acetic acid 2-(4-methyl-phenyl)-2-oxo-ethyl ester: Similar structure but with a methyl group instead of a bromo group.
Uniqueness
The presence of the bromo-phenyl group in [2-(4-Bromophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate makes it unique compared to its analogs. The bromo group can participate in additional interactions, such as halogen bonding, which can enhance the compound’s biological activity and binding affinity .
Propiedades
Fórmula molecular |
C19H17BrN2O5 |
|---|---|
Peso molecular |
433.3g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate |
InChI |
InChI=1S/C19H17BrN2O5/c20-15-8-6-13(7-9-15)16(23)12-27-18(25)11-21-17(24)10-22-19(26)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,24)(H,22,26) |
Clave InChI |
BNGKFDQJHVWQPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Secuencia |
GGX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-{4-nitrophenyl}acrylate](/img/structure/B402613.png)

![N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402616.png)
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}propyl)acetamide](/img/structure/B402617.png)
![15-Methyl-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B402619.png)

![4-chloro-N-[2-(4-cyanophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B402625.png)

![3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B402630.png)
![ethyl 2-[(5-{3-nitrophenyl}-2-furyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402631.png)

![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402633.png)
![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402634.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402635.png)
